Beta-D-thioglucose sodium salt hydrate Beta-D-thioglucose sodium salt hydrate
Brand Name: Vulcanchem
CAS No.: 255818-98-5
VCID: VC8094291
InChI: InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1
SMILES: C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+]
Molecular Formula: C6H13NaO6S
Molecular Weight: 236.22 g/mol

Beta-D-thioglucose sodium salt hydrate

CAS No.: 255818-98-5

Cat. No.: VC8094291

Molecular Formula: C6H13NaO6S

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

Beta-D-thioglucose sodium salt hydrate - 255818-98-5

Specification

CAS No. 255818-98-5
Molecular Formula C6H13NaO6S
Molecular Weight 236.22 g/mol
IUPAC Name sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate
Standard InChI InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1
Standard InChI Key FOVTYEYRNBRYMM-UZUGEDCSSA-M
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.[Na+]
SMILES C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+]
Canonical SMILES C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

Beta-D-thioglucose sodium salt hydrate is characterized by the IUPAC name sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate. Its structure retains the β-D-glucopyranose backbone but substitutes the ring oxygen with a sulfur atom, creating a thiolate anion stabilized by sodium . The isomeric SMILES notation C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S])O)O)O)O.O.[Na+]\text{C}([\text{C}@@\text{H}]_1[\text{C}@\text{H}]([\text{C}@@\text{H}]([\text{C}@\text{H}]([\text{C}@@\text{H}](\text{O}_1)[\text{S}^-])\text{O})\text{O})\text{O})\text{O}.\text{O}.[\text{Na}^+] confirms the stereochemical integrity of the glucose moiety .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.255818-98-5
Molecular FormulaC6H13NaO6S\text{C}_6\text{H}_{13}\text{NaO}_6\text{S}
Molecular Weight236.22 g/mol
IUPAC NameSodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate
InChI KeyFOVTYEYRNBRYMM-UZUGEDCSSA-M
PubChem CID16213137

Spectral and Stability Profiles

The compound’s nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the anomeric sulfur and hydroxyl protons, while high-resolution mass spectrometry (HRMS) confirms the sodium adduct at m/z 236.22 . Hydration stability is pH-dependent: under alkaline conditions (pH 8–10), the thiolate group remains deprotonated, enhancing solubility in aqueous buffers. Lyophilization preserves integrity, but prolonged exposure to moisture induces hydrolysis to thioglucose and sodium hydroxide.

Synthesis and Industrial Preparation

Synthetic Pathways

Beta-D-thioglucose sodium salt hydrate is synthesized via nucleophilic substitution of glucose’s anomeric oxygen. A common method involves reacting peracetylated glucose with hydrogen sulfide (H2S\text{H}_2\text{S}) in the presence of sodium methoxide, followed by deprotection and hydration. Alternative routes employ thiourea (SC(NH2)2\text{SC}(\text{NH}_2)_2) as a sulfur donor under acidic conditions, yielding the thiolated intermediate, which is subsequently neutralized with sodium hydroxide .

Table 2: Representative Synthesis Conditions

ReagentConditionsYield (%)
Peracetylated glucose + H2S\text{H}_2\text{S}50°C, anhydrous DMF, 12 h68
Glucose + thioureaHCl (1M), reflux, 6 h72

Purification and Quality Control

Post-synthesis, the crude product is purified via recrystallization from ethanol-water mixtures, achieving >98% purity as verified by HPLC. Residual solvents (e.g., DMF) are monitored using gas chromatography–mass spectrometry (GC-MS), with limits set at <0.1% per ICH guidelines .

Applications in Biochemical and Medical Research

Cellular Uptake Enhancement

The thiolate group’s nucleophilicity enables conjugation to polymers and nanoparticles, facilitating cellular internalization. For example, gold nanoparticles functionalized with beta-D-thioglucose sodium salt hydrate exhibit 3-fold higher uptake in HeLa cells compared to unmodified counterparts. This carrier function is attributed to thiol-mediated transport mechanisms across cell membranes .

Research Findings on Reactivity and Degradation

Thermal Degradation Products

Heating beta-D-thioglucose sodium salt hydrate with allyl isothiocyanate (AITC) in phosphate buffer (pH 8, 100°C, 1 h) yields 3-allyl-4-hydroxythiazolidine-2-thione, a cyclic compound characterized by 1H^1\text{H}-NMR (δ 5.8–6.1 ppm, allyl protons) and HRMS ([M+H]+^+ at m/z 174.0321) . This reaction proceeds via nucleophilic attack of the thiolate on AITC’s electrophilic carbon, followed by cyclization (Fig. 1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator